3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Vue d'ensemble

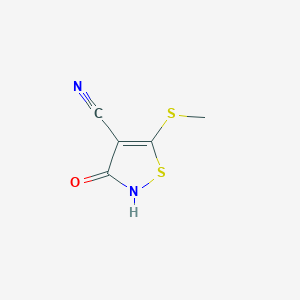

Description

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thioamide and nitrile precursors under specific conditions. One common method includes the cyclization of thioamide with a nitrile in the presence of a base, such as sodium ethoxide, to form the desired thiazole ring . The reaction conditions often require controlled temperatures and solvent environments to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine or other functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activity

Research indicates that 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile exhibits significant biological activity, making it a valuable scaffold for the development of new pharmaceuticals. It has been noted for:

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent against various pathogens.

- Anticancer Potential : Preliminary studies have demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer drug.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics.

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it suitable for use in agricultural chemicals. It has been investigated for its potential as:

- Pesticides : Its efficacy in controlling agricultural pests has been explored, with formulations showing improved effectiveness when combined with other agrochemicals.

- Bactericides and Fungicides : Studies have indicated that the compound can inhibit the growth of plant pathogens.

Table 1: Summary of Agricultural Applications

| Application Type | Description |

|---|---|

| Pesticide | Effective against specific insect pests |

| Bactericide | Inhibits bacterial growth in crops |

| Fungicide | Reduces fungal infections in plants |

Material Science

Polymer Chemistry

this compound can also be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices has been studied for:

- Enhancing Mechanical Properties : Research indicates that adding this compound can improve the tensile strength and flexibility of polymers.

- Biodegradable Plastics : The compound's potential as a biodegradable additive is being explored to reduce environmental impact.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes that interact with sulfur-containing substrates. The pathways involved may include redox reactions, where the sulfur atom plays a crucial role in the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-5-methylisoxazole: Another heterocyclic compound with similar structural features but different functional groups.

5-Amino-3-methylisoxazole: Shares the isoxazole ring but differs in the position and type of substituents.

Uniqueness

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both hydroxyl and methylsulfanyl groups on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Activité Biologique

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of both hydroxyl and methylsulfanyl groups on the thiazole ring, which contribute to its distinct chemical reactivity and biological properties. Its molecular formula is C6H6N2OS2, with a molecular weight of approximately 178.25 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in redox reactions. The sulfur atom in the thiazole ring plays a crucial role in modulating enzymatic activities, potentially acting as an inhibitor or modulator of enzymes that interact with sulfur-containing substrates.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies show that related thiazole compounds have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging between 6.25 and 12.5 µg/mL . While specific data for this compound is limited, its structural similarity to other active thiazoles suggests potential antimicrobial efficacy.

Cytotoxicity and Antitumor Activity

The compound's potential as an antitumor agent has been explored through various studies on structurally related thiazoles. For example, certain thiazole derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values indicating significant activity . The presence of electron-donating groups like methyl at specific positions enhances cytotoxicity, suggesting that similar modifications in this compound could yield promising results.

Neuroprotective Effects

Recent investigations into thiazole derivatives have highlighted their role as modulators of glutamate receptors, particularly the GluA2 AMPA receptor. Compounds exhibiting negative allosteric modulation can influence receptor activity significantly . This suggests that this compound may possess neuroprotective properties worth exploring further.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Amino-5-methylisoxazole | Isoxazole ring | Antimicrobial |

| 5-Amino-3-methylisoxazole | Isoxazole ring | Anticonvulsant |

| 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole | Hydroxyl and methylsulfanyl groups | Potential neuroprotective and cytotoxicity |

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives. For example:

- Antimicrobial Studies : Thiazole derivatives were synthesized and tested against fungal strains like Aspergillus fumigatus and Trichophyton mentagrophytes, showing significant antimicrobial activity .

- Cytotoxicity Evaluation : A series of thiazole compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the thiazole structure could enhance antitumor efficacy .

- Neuropharmacological Studies : Thiazole derivatives were tested for their effects on glutamate receptors, revealing potential therapeutic applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

5-methylsulfanyl-3-oxo-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS2/c1-9-5-3(2-6)4(8)7-10-5/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKPBSKKJZGMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351694 | |

| Record name | 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-02-6 | |

| Record name | 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.